1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone
CAS No.:
Cat. No.: VC15962354
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
![1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone -](/images/structure/VC15962354.png)
Specification
Molecular Formula | C10H7F3N2O |
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Molecular Weight | 228.17 g/mol |
IUPAC Name | 1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone |
Standard InChI | InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-4-7(10(11,12)13)2-3-9(15)14-8/h2-5H,1H3 |
Standard InChI Key | BZSOXTUVAXTXMF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a planar imidazo[1,2-a]pyridine system, where the pyridine ring is fused with an imidazole ring. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing reactivity. The acetyl group at position 2 contributes to the compound’s electrophilic character, enabling participation in condensation or nucleophilic addition reactions .
Molecular Formula and Weight
The molecular formula is C₁₀H₇F₃N₂O, with a calculated molecular weight of 244.17 g/mol. This aligns with derivatives reported in analogous synthetic pathways .
Spectroscopic Characteristics
While direct spectroscopic data for this specific compound is limited, related imidazo[1,2-a]pyridines exhibit distinct NMR profiles:
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¹H NMR: Aromatic protons typically resonate between δ 7.5–9.0 ppm, with deshielding effects observed near the -CF₃ group. The acetyl methyl group appears as a singlet near δ 2.6 ppm .
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¹³C NMR: The carbonyl carbon of the acetyl group resonates near δ 190–200 ppm, while the -CF₃ carbon appears as a quartet (J ≈ 270–290 Hz) due to coupling with fluorine .
Physicochemical Properties
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 1-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone can be achieved via cyclocondensation strategies, as demonstrated in analogous systems :
Groebke-Blackburn-Bienaymé Reaction
A three-component reaction involving:
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5-(Trifluoromethyl)pyridin-2-amine (1 eq)
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Aldehyde or ketone precursor (e.g., chloroacetone, 1 eq)
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Isocyanide (e.g., tert-butyl isocyanide, 1 eq)
Reaction conditions:
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Solvent: Methanol or 1,2-dimethoxyethane
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Catalyst: TosOH (0.2 eq)
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Temperature: 70–80°C
Mechanistic Insight: The reaction proceeds via imine formation, followed by [4+1] cycloaddition with the isocyanide to form the imidazo[1,2-a]pyridine core .
Bromoacetone Cyclization
An alternative route involves reacting 5-(trifluoromethyl)pyridin-2-amine with bromoacetone in ethanol under reflux (80°C, 12–48 hours). This method avoids multi-component complexity but requires careful control of stoichiometry to minimize byproducts .
Purification and Characterization
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate) isolates the product .
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Recrystallization: Ethanol/water mixtures (3:1) yield crystalline material suitable for X-ray analysis .
Reactivity and Functionalization
Acetyl Group Reactivity
The ethanone moiety undergoes characteristic ketone reactions:
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Nucleophilic Addition: Grignard reagents or hydrides (e.g., NaBH₄) yield secondary alcohols.
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Condensation: Reaction with hydrazines forms hydrazones, useful in coordination chemistry .
Electrophilic Aromatic Substitution
The -CF₃ group deactivates the ring, directing electrophiles to the 3- and 8-positions. Example reactions:
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Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce nitro groups .
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Halogenation: Limited success due to electronic deactivation; bromination occurs selectively at position 8 using NBS/light .
Applications in Drug Discovery
Kinase Inhibition
Imidazo[1,2-a]pyridines are privileged scaffolds in kinase inhibitor design. The trifluoromethyl group enhances binding to hydrophobic pockets, while the acetyl group serves as a hydrogen bond acceptor. Example targets:
Antibacterial Activity
Against Staphylococcus aureus (MRSA):
Strain | MIC (µg/mL) |
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Methicillin-sensitive | 12.5 |
Methicillin-resistant | 25.0 |
Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins .
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